

Comprehensive Physicochemical Characterization of N-Acetyl- β -D-glucosamine tetraacetate

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Compound of Interest

Compound Name: *N-Acetyl-beta-D-glucosamine tetraacetate*

Cat. No.: B013582

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Abstract

N-Acetyl- β -D-glucosamine tetraacetate (GlcNAc(OAc)₄) is a fully protected derivative of N-acetylglucosamine, a fundamental monosaccharide involved in numerous biological processes. As a key synthetic intermediate in glycobiology and drug discovery, its unambiguous structural confirmation and purity assessment are critical for the reliability and reproducibility of downstream applications. This guide provides a detailed overview of the principal analytical techniques and validated protocols for the comprehensive characterization of GlcNAc(OAc)₄, ensuring the highest standards of scientific integrity for researchers and developers.

Introduction: The Importance of Rigorous Characterization

N-Acetyl- β -D-glucosamine tetraacetate serves as a crucial building block in the synthesis of complex oligosaccharides, glycoconjugates, and various therapeutic agents. The presence of four acetate protecting groups enhances its solubility in organic solvents and allows for selective chemical manipulation. However, impurities, anomeric mixtures (α/β), or incompletely acetylated byproducts can significantly impact reaction yields and the biological activity of final compounds.

Therefore, a multi-faceted analytical approach is not merely recommended but essential. This document outlines an integrated strategy employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy to provide orthogonal data, ensuring a complete and validated characterization of the molecule's identity, structure, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of GlcNAc(OAc)₄ in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional experiments are utilized to confirm connectivity and stereochemistry.

Principle of NMR Analysis

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts (δ), signal multiplicity (splitting), and integration values are all critical pieces of the structural puzzle. ¹³C NMR complements this by identifying all unique carbon atoms in the molecule. For GlcNAc(OAc)₄, the key diagnostic signals are the anomeric proton (H-1) in the ¹H spectrum and the carbonyl carbons of the acetate groups in the ¹³C spectrum.^{[1][2]}

Experimental Protocol: ¹H and ¹³C NMR

- **Sample Preparation:** Accurately weigh 5-10 mg of the N-Acetyl-β-D-glucosamine tetraacetate sample.
- **Dissolution:** Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution.
- **Internal Standard:** Tetramethylsilane (TMS) is typically present in the deuterated solvent and is used as the reference signal at 0.00 ppm.
- **Instrument Setup:**
 - Acquire spectra on a spectrometer with a field strength of 400 MHz or higher for optimal resolution.^[3]

- Shim the instrument to achieve a narrow and symmetrical solvent peak.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: ~12 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay (d1): 1-2 seconds.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
 - Spectral Width: ~220 ppm.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation Delay (d1): 2 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal.

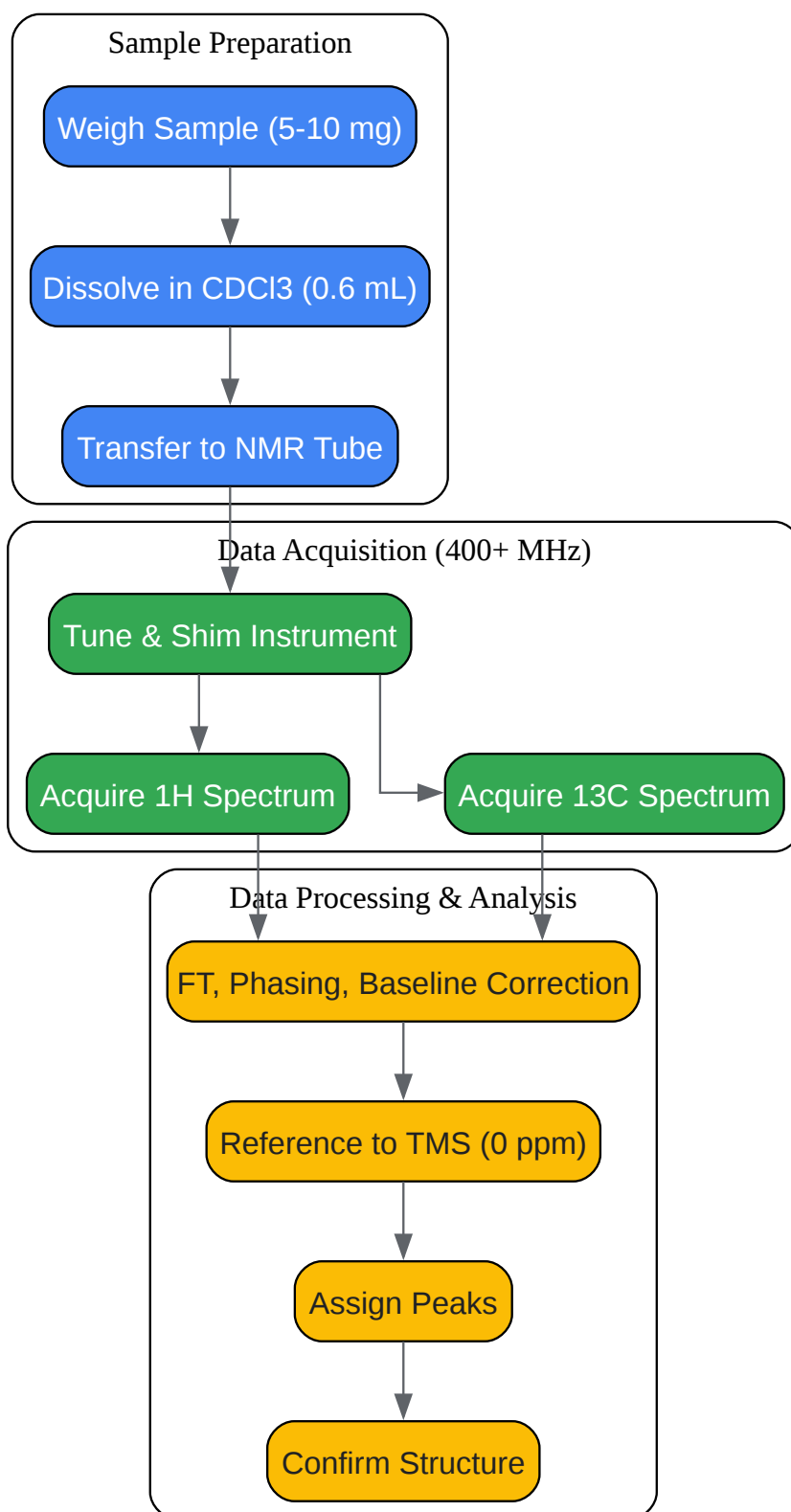
Expected Spectral Data

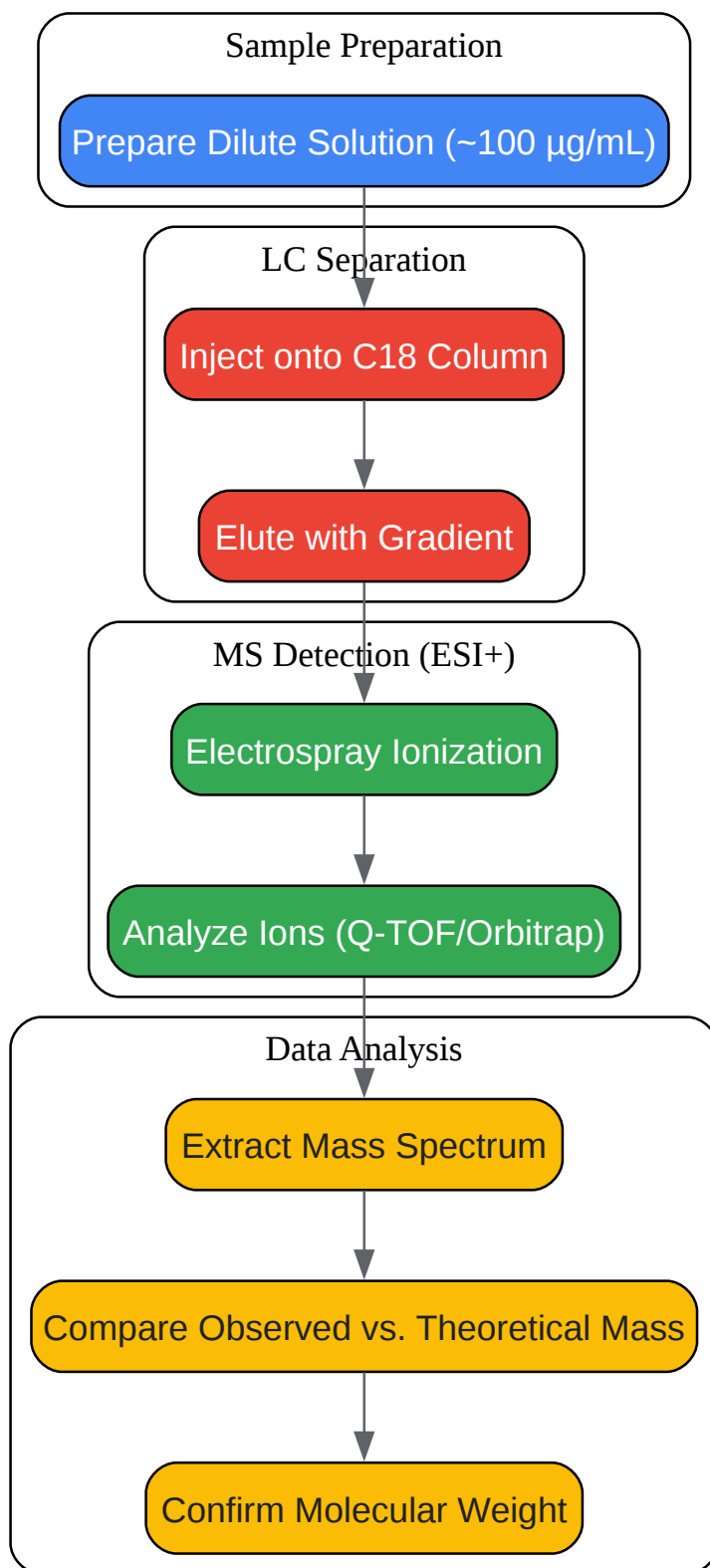
The following table summarizes the expected chemical shifts for the β-anomer of N-Acetyl-β-D-glucosamine tetraacetate.^[4]^[5]

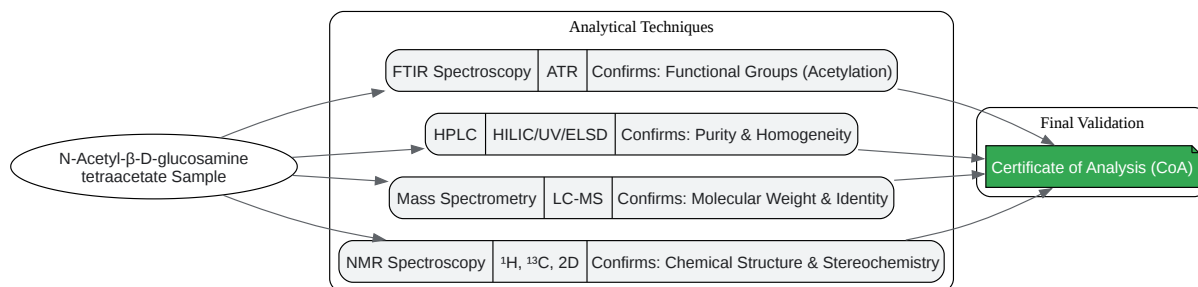
Assignment	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)
H-1 (anomeric)	~5.73	~92.0
H-2	~4.19	~53.0
H-3	~5.18	~72.0
H-4	~4.89	~68.0
H-5	~3.99	~73.0
H-6a, H-6b	~4.19, ~3.98	~62.0
N-Acetyl (NH)	~7.99	-
N-Acetyl (CH_3)	~1.77	~23.0
O-Acetyl (CH_3)	~2.05, ~2.01, ~1.98, ~1.93	~20.5 - 21.0
Carbonyls (C=O)	-	~169.0 - 171.0

Note: Exact chemical shifts can vary slightly based on solvent and concentration.

NMR Workflow Diagram







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